molecular formula C13H18N2O4S B2416662 N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)ethanesulfonamide CAS No. 954632-80-5

N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)ethanesulfonamide

Cat. No. B2416662
CAS RN: 954632-80-5
M. Wt: 298.36
InChI Key: DDTUXTONIUWKEV-UHFFFAOYSA-N
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Description

N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)ethanesulfonamide, also known as Linezolid, is a synthetic antibiotic used to treat bacterial infections. It was first approved by the FDA in 2000 and has since been used to treat a variety of infections caused by Gram-positive bacteria.

Scientific Research Applications

Antimicrobial Agents Development

  • Oxazolidinone Antibacterial Agents : Research on oxazolidinones, a class of antimicrobials, has shown their potential in inhibiting bacterial protein synthesis. Novel oxazolidinone analogs such as U-100592 and U-100766 demonstrated effective in vitro antibacterial activities against a variety of human pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus faecium (Zurenko et al., 1996).

  • Selective Inhibitors Development : A study on 1,2,3-triazoles as oxazolidinone derivatives found them to be effective antibacterials with reduced activity against monoamine oxidase A, indicating a potential for improved safety profiles in antibacterial therapy (Reck et al., 2005).

Energetic Materials Research

  • N-O Building Blocks for Energetic Materials : Research on 3,3'-dinitroamino-4,4'-azoxyfurazan and its derivatives demonstrated their potential as high-performance energetic materials. These new molecules exhibited high density and excellent detonation properties, suggesting potential applications in energetic materials (Zhang & Shreeve, 2014).

Synthetic Chemistry and Molecular Structure

  • Synthesis and Structure of Derivatives : Studies in synthetic chemistry have explored the synthesis and molecular structure of various derivatives. For instance, the synthesis of novel 2-(alkylthio)-4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamides showed potential anticancer activity (Sławiński et al., 2012).

  • Electrochemical Synthesis : An efficient electrochemical synthesis of 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and CO2 was achieved, demonstrating a mild and environmentally friendly synthetic route (Feroci et al., 2005).

Therapeutic Potential and Applications

  • Anticancer and Anti-HCV Agents : Celecoxib derivatives synthesized as potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, demonstrated promising activities in various assays, highlighting the versatility of these compounds in therapeutic applications (Küçükgüzel et al., 2013).

  • Carbonic Anhydrase Inhibitors : Novel benzenesulfonamide derivatives were synthesized as selective inhibitors of carbonic anhydrase IX with potential anticancer activity. These compounds showed selective inhibition and promising results in various cancer cell lines (Suthar et al., 2013).

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)ethanesulfonamide are closely tied to its role in the synthesis of rivaroxaban . This compound interacts with various enzymes and proteins during this process . The nature of these interactions is complex and involves multiple stages of reaction and crystallization .

Cellular Effects

The cellular effects of this compound are not directly observed, as this compound is primarily used in the synthesis of rivaroxaban . Rivaroxaban, the product of this synthesis, has significant effects on cell function, particularly in relation to coagulation pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its role in the synthesis of rivaroxaban . This process involves binding interactions with other molecules, leading to changes in the structure and function of the resulting compound .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are primarily observed in the context of its role in the synthesis of rivaroxaban . This process involves a series of reactions and crystallizations, which can be influenced by factors such as temperature and time .

Dosage Effects in Animal Models

As this compound is used in the synthesis of rivaroxaban, its dosage effects in animal models are indirectly observed through the effects of rivaroxaban . Rivaroxaban has been shown to have dose-dependent effects in animal models, with higher doses leading to increased anticoagulant activity .

Metabolic Pathways

The metabolic pathways involving this compound are primarily related to its role in the synthesis of rivaroxaban . This process involves a series of reactions that transform this compound into the final product .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not directly observed, as this compound is primarily used in the synthesis of rivaroxaban . Rivaroxaban, the product of this synthesis, is known to be distributed throughout the body and can interact with various cells and tissues .

Subcellular Localization

The subcellular localization of this compound is not directly observed, as this compound is primarily used in the synthesis of rivaroxaban . Rivaroxaban, the product of this synthesis, can interact with various subcellular components, particularly those involved in coagulation pathways .

properties

IUPAC Name

N-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-3-20(17,18)14-8-12-9-15(13(16)19-12)11-6-4-10(2)5-7-11/h4-7,12,14H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTUXTONIUWKEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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